molecular formula C14H21BrClNO2 B1442861 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-12-1

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1442861
CAS No.: 1219964-12-1
M. Wt: 350.68 g/mol
InChI Key: LVMKTYWILFUPGR-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a halogenated aromatic compound featuring a piperidine ring linked via an ethyl chain to a 2-bromo-4-methoxyphenoxy group. This compound is structurally analogous to several piperidine derivatives, which are often explored in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthesis .

Properties

IUPAC Name

4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMKTYWILFUPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride generally involves the nucleophilic substitution reaction between a brominated phenolic ether derivative and a piperidine moiety. The key steps can be summarized as follows:

  • Step 1: Preparation of 2-Bromo-4-methoxyphenol derivative
    The starting material is often 2-bromo-4-methoxyphenol, which is commercially available or synthesized via selective bromination of 4-methoxyphenol.

  • Step 2: Formation of 2-(2-bromo-4-methoxyphenoxy)ethyl intermediate
    The phenol group undergoes etherification with a suitable 2-haloethyl derivative (e.g., 2-chloroethyl chloride or 2-bromoethyl bromide) to form the 2-(2-bromo-4-methoxyphenoxy)ethyl intermediate. This reaction typically proceeds under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF.

  • Step 3: Coupling with piperidine
    The 2-(2-bromo-4-methoxyphenoxy)ethyl intermediate is then reacted with piperidine to substitute the halogen with the piperidine nitrogen, forming the 4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine base.

  • Step 4: Formation of hydrochloride salt
    The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal HCl) to yield the hydrochloride salt, which is isolated as a crystalline solid.

This general synthetic route is consistent with standard alkylation and salt formation procedures used in medicinal chemistry for piperidine derivatives.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Notes
Etherification (Step 2) 2-bromo-4-methoxyphenol, 2-haloethyl halide, K2CO3, acetone or DMF, reflux or room temp Base-mediated SN2 reaction; solvent choice affects yield
Piperidine substitution (Step 3) Intermediate from Step 2, piperidine, solvent (e.g., ethanol or acetonitrile), mild heating Nucleophilic substitution on alkyl halide
Salt formation (Step 4) Free base, HCl (gaseous or ethanolic), room temperature Converts free amine to stable hydrochloride salt

Typical reaction times range from several hours to overnight, depending on scale and conditions. Purification is generally achieved by recrystallization from suitable solvents or by chromatographic methods if needed.

Research Findings and Optimization Insights

  • Yield and Purity:
    The synthetic route yields the hydrochloride salt with purity typically above 95%, suitable for biological research applications.

  • Reactivity Considerations:
    The presence of the bromine atom on the aromatic ring requires controlled reaction conditions to avoid unwanted side reactions such as debromination or over-alkylation.

  • Salt Selection:
    Hydrochloride salt formation is preferred due to its solid-state stability, ease of handling, and improved solubility profiles compared to the free base. Alternative acid salts (e.g., hydrobromide) could be prepared but are less commonly reported.

  • Safety and Handling:
    Due to the compound’s bioactive potential and brominated aromatic structure, synthesis should be conducted with appropriate protective measures and in well-ventilated fume hoods.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Bromination of 4-methoxyphenol Bromine source, controlled temperature 2-bromo-4-methoxyphenol intermediate
Etherification 2-haloethyl halide, base (K2CO3), solvent Formation of 2-(2-bromo-4-methoxyphenoxy)ethyl intermediate
Piperidine substitution Piperidine, solvent, mild heat Formation of free base 4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine
Salt formation HCl gas or ethanolic HCl Isolation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-[2-(2-Hydroxy-4-methoxyphenoxy)ethyl]piperidine.

    Reduction: Formation of 4-[2-(2-Methoxyphenoxy)ethyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes, particularly in the investigation of receptor-ligand interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenoxy ring significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₁₄H₁₉BrClNO₂ ~379.67 2-Br, 4-OCH₃ Electron-donating methoxy enhances hydrophilicity; moderate lipophilicity
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl C₁₆H₂₅BrClNO 362.74 4-Br, 2-CH(CH₃)₂ Bulky isopropyl increases lipophilicity; steric hindrance limits reactivity
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine HCl C₁₇H₂₇BrClNO ~393.77 2-Br, 4-sec-butyl Large alkyl chain enhances lipophilicity; potential membrane permeability
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl C₁₃H₁₆BrClN₂O₃ ~392.65 4-Br, 2-NO₂ Nitro group (electron-withdrawing) increases reactivity; reduced solubility
4-(2-Bromo-4-fluorophenoxy)piperidine HCl C₁₁H₁₄BrClFNO 327.60 2-Br, 4-F Fluorine (electron-withdrawing) reduces electron density; smaller substituent

Key Observations :

  • Electron-Donating vs. In contrast, nitro () and fluorine () substituents reduce electron density, altering reactivity and interaction profiles.
  • Steric Effects : Bulky groups like isopropyl () and sec-butyl () introduce steric hindrance, which may limit access to enzymatic active sites compared to the smaller methoxy group.

Biological Activity

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a bromo-methoxyphenoxy group, which contributes to its biological activity. The presence of the bromine and methoxy substituents enhances its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can act as an agonist or antagonist, modulating signal transduction pathways that influence cellular responses. Research suggests that the compound may affect dopaminergic pathways, potentially leading to psychotomimetic effects, as indicated by changes in electroencephalogram (EEG) patterns at varying doses.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown significant inhibitory effects on melanoma cell lines, with half-maximal inhibitory concentration (IC50) values indicating potent activity:

Cell Line IC50 (µM) Effect
UACC-621.85100% inhibition at 10 µM
M141.76Significant cytotoxicity observed
A3750.021Comparable to triptolide

These results suggest that the compound can effectively inhibit tumor growth without apparent toxicity in preliminary studies .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly its effects on dopaminergic pathways. Studies indicate that it may modulate serotonin and norepinephrine systems as well, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. The ability to influence EEG patterns further supports its role in neuropharmacology.

Study on Melanoma Treatment

A study investigating the efficacy of this compound against malignant melanoma demonstrated promising results. The compound was tested on various melanoma cell lines, revealing a strong correlation between its structural features and biological activity. The presence of the methoxy group was crucial for enhancing binding affinity to the BRAF protein, which is often mutated in melanoma cases .

Neuropharmacological Investigation

In another study focused on neuropharmacology, researchers examined the compound's effects on dopaminergic signaling. The results showed significant alterations in neurotransmitter levels and EEG readings in animal models, indicating its potential as a psychotropic agent. This study emphasizes the need for further exploration into its therapeutic applications for mood disorders.

Q & A

Q. How can researchers optimize the synthesis of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. For example, adjusting stoichiometry of brominated intermediates (e.g., 2-bromo-4-methoxyphenol derivatives) and piperidine precursors can enhance coupling efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, while recrystallization with solvents like ethanol or acetone improves purity . Safety protocols for handling brominated intermediates (e.g., fume hood use, PPE) must align with SDS guidelines to mitigate toxicity risks .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer: Combine 1^1H/13^13C NMR to confirm the piperidine ring geometry and bromophenoxy substituents. FTIR identifies functional groups (e.g., C-Br stretch at ~550 cm1^{-1}, aromatic C-O-C vibrations). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (using SHELX software for refinement) resolves 3D conformation, particularly for assessing steric effects of the bromine substituent .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Refer to SDS guidelines for halogenated piperidine derivatives:
  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates in vitro assays, while limited aqueous solubility may necessitate co-solvents (e.g., cyclodextrins) for bioavailability studies. Partition coefficient (LogP) calculations predict membrane permeability, critical for cellular uptake experiments .

Advanced Research Questions

Q. How can researchers resolve data discrepancies in crystallographic refinement of this compound?

  • Methodological Answer: Discrepancies in X-ray data (e.g., residual electron density near bromine atoms) may arise from disorder or partial occupancy. Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. Validate refinement with R-factor convergence (<5%) and analysis of residual density maps. Cross-validate with DFT calculations for bond-length/angle consistency .

Q. What strategies identify potential pharmacological targets for brominated piperidine derivatives?

  • Methodological Answer:
  • Computational Docking: Screen against GPCRs (e.g., serotonin receptors) using Schrödinger Suite or AutoDock Vina, focusing on piperidine’s amine group for hydrogen bonding.
  • In Vitro Binding Assays: Radioligand displacement studies (e.g., 3^3H-labeled ligands) quantify affinity for CNS targets.
  • SAR Studies: Modify bromophenoxy substituents to assess impact on receptor selectivity .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during long-term storage?

  • Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
  • pH Stability: Monitor degradation via HPLC at pH 3–9 (buffered solutions, 25–40°C).
  • Thermal Degradation: TGA/DSC analysis identifies decomposition thresholds (>150°C typical for piperidine hydrochlorides).
  • Light Sensitivity: UV-vis spectroscopy detects photolytic byproducts under ICH Q1B light exposure conditions .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer:
  • HPLC-MS: Use C18 columns (ACN/water gradient) with ESI+ detection to separate and identify brominated byproducts (e.g., dehalogenated analogs).
  • ICP-OES: Quantify residual heavy metals (e.g., Pd from coupling reactions) to ensure compliance with ICH Q3D limits (<10 ppm) .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo models?

  • Methodological Answer: Discrepancies may stem from metabolic differences. Perform:
  • Microsomal Incubations: Identify hepatic metabolites (e.g., CYP450-mediated dealkylation).
  • Toxicokinetics: Compare plasma exposure (AUC) in rodents vs. cell culture IC50_{50} values. Adjust dosing regimens to account for species-specific bioavailability .

Q. What role does the bromine substituent play in modulating the compound’s reactivity and bioactivity?

  • Methodological Answer:
    Bromine’s electron-withdrawing effects stabilize the phenoxy group against oxidation, enhancing metabolic stability. In SAR studies, replacing Br with Cl/F alters lipophilicity (LogP) and receptor binding kinetics. Electrostatic potential maps (DFT) reveal bromine’s impact on π-π stacking in protein binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

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